Cas no 19010-48-1 (N-(8-carbamimidamidooctyl)guanidine)

N-(8-carbamimidamidooctyl)guanidine structure
19010-48-1 structure
Product Name:N-(8-carbamimidamidooctyl)guanidine
CAS No:19010-48-1
Molecular Formula:C10H24N6
Molecular Weight:228.33776
CID:1383523
PubChem ID:32869

N-(8-carbamimidamidooctyl)guanidine Properties

Names and Identifiers

    • Guanidine, N,N'''-1,8-octanediylbis-
    • 1,1'-(1,8-Octanediyl)bisguanidine
    • 2-[8-(diaminomethylideneamino)octyl]guanidine
    • N-(8-carbamimidamidooctyl)guanidine
    • EN300-1703790
    • 1,8-diguanidinooctane
    • 19010-48-1
    • PD120390
    • NS00067472
    • N-(8-Guanidino-octyl)-guanidine
    • CHEMBL73634
    • BDBM50032473
    • 1,1/'-(1,8-Octanediyl)bisguanidine
    • SCHEMBL3072659
    • DTXSID30275007
    • 1,1'-(Octane-1,8-diyl)diguanidine
    • InChIKey: VUUYNASTGNDRSQ-UHFFFAOYSA-N
    • Inchi: InChI=1S/C10H24N6/c11-9(12)15-7-5-3-1-2-4-6-8-16-10(13)14/h1-8H2,(H4,11,12,15)(H4,13,14,16)
    • SMILES: C(CCCCN=C(N)N)CCCN=C(N)N

Computed Properties

  • Exact Mass: 228.20652
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 9
  • Monoisotopic Mass: 228.20624479g/mol
  • Heavy Atom Count: 16
  • Complexity: 191
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -0.4
  • Topological Polar Surface Area: 129Ų

Experimental Properties

  • PSA: 123.8

N-(8-carbamimidamidooctyl)guanidine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-1703790-0.05g
N-(8-carbamimidamidooctyl)guanidine
19010-48-1
0.05g
$907.0 2023-09-20

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